molecular formula C13H18FN3S B1390992 N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1204297-89-1

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1390992
CAS RN: 1204297-89-1
M. Wt: 267.37 g/mol
InChI Key: VHNNKPONPSBTAB-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, also known as FSB-TEDA, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzothiazole family, which has been shown to exhibit various biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activity

N,N-diethyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine derivatives exhibit significant antimicrobial and antifungal activities. A study synthesized a series of compounds using this chemical and tested them against various bacterial and fungal strains. Some compounds showed activities comparable or slightly better than standard medicinal drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis of Biologically Active Derivatives

The synthesis of this compound derivatives has led to the creation of compounds with potential biological activities. These derivatives, containing benzimidazole and imidazoline moieties, have shown potent antibacterial and entomological activities, such as antifeedant, acaricidal, and toxicity effects (Chaudhary et al., 2011).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Novel compounds synthesized from this compound have shown excellent inhibition activities against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). These enzymes are key in neurodegenerative diseases, making these compounds potentially useful in treating conditions like Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

Photo-Physical Characteristics

Derivatives of this compound have been studied for their photo-physical properties. These compounds exhibit excited state intra-molecular proton transfer, showing potential as fluorescent materials with applications in bioimaging and sensors (Padalkar et al., 2011).

properties

IUPAC Name

N',N'-diethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNKPONPSBTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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